N'-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a heterocyclic compound that features a pyrimidine ring, which is known for its wide range of pharmacological activities. This compound is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the reaction of cycloheptanone with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyrimidine derivatives .
Scientific Research Applications
N’-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential anti-fibrotic and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anti-tumor and antimicrobial agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which are involved in fibrosis .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Pyrimidin-2-ylcyanamide: Another pyrimidine derivative with potential pharmacological properties.
Uniqueness
N’-cycloheptylidene-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific structure, which combines a cycloheptylidene group with a pyrimidin-2-ylsulfanyl moiety.
Properties
Molecular Formula |
C13H18N4OS |
---|---|
Molecular Weight |
278.38 g/mol |
IUPAC Name |
N-(cycloheptylideneamino)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C13H18N4OS/c18-12(10-19-13-14-8-5-9-15-13)17-16-11-6-3-1-2-4-7-11/h5,8-9H,1-4,6-7,10H2,(H,17,18) |
InChI Key |
DNGJIUKPOJVBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC(=O)CSC2=NC=CC=N2)CC1 |
Origin of Product |
United States |
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